methyl 5-{2-cyano-2-[(2,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .
Molecular Structure Analysis
The molecular formula of this compound is C16H11Cl2N3O3. The InChI and SMILES strings provide a textual representation of the compound’s structure.
Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For instance, it can undergo protodeboronation, a process that has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Scientific Research Applications
Complexation with Metals and Application on Fabrics
Complexation of disperse dyes derived from thiophene with metals such as copper, cobalt, and zinc was studied, revealing their potential application on polyester and nylon fabrics. The dyes showed excellent fastness properties and varied shades on the fabrics, indicating a significant application in textile dyeing processes. This research highlights the versatile application of such chemical compounds in developing new dyes with desirable properties for the textile industry (Isaac Oluwatobi Abolude et al., 2021).
Antimicrobial Activity
Research into the antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives showed promising results against various bacterial and fungal strains. This suggests the compound's potential in developing new antimicrobial agents, which could be particularly useful in combating resistant strains of bacteria (Yahya Nural et al., 2018).
Synthetic Methodologies
Advancements in synthetic methodologies for similar compounds have been explored, offering insights into the efficient synthesis of pyrrole derivatives. Such research provides a foundation for the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Prativa B. S. Dawadi and J. Lugtenburg, 2011).
Potential as Antitumoral Agents
The crystal structure determination of chain-functionalized pyrroles, important active candidates as antitumoral agents, has been achieved. This research could pave the way for the development of new antitumoral drugs, highlighting the compound's significance in medical research (I. Silva et al., 2012).
Properties
IUPAC Name |
methyl 5-[2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3/c1-24-16(23)13-5-3-11(20-13)6-9(8-19)15(22)21-14-7-10(17)2-4-12(14)18/h2-7,20H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVWVZDKLHTTFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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